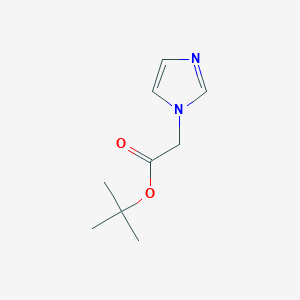

tert-Butyl (1H-imidazol-1-yl)acetate

Description

Properties

IUPAC Name |

tert-butyl 2-imidazol-1-ylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-9(2,3)13-8(12)6-11-5-4-10-7-11/h4-5,7H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJTQVAPCYWXKDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1C=CN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50435601 | |

| Record name | tert-Butyl (1H-imidazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83468-75-1 | |

| Record name | tert-Butyl (1H-imidazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1H-imidazol-1-yl)acetate typically involves a nucleophilic substitution reaction. One common method is the reaction of imidazole with tert-butyl chloroacetate in the presence of a base such as sodium hydride. This reaction is carried out in a dry aprotic solvent like acetonitrile .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (1H-imidazol-1-yl)acetate can undergo various chemical reactions, including:

Ester Cleavage: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding imidazole carboxylic acid.

Substitution Reactions: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions due to the presence of nitrogen atoms.

Common Reagents and Conditions:

Ester Cleavage: Methanesulfonic acid can be used as a solubilizer in non-aqueous ester cleavage reactions.

Substitution Reactions: Reagents such as phosphorus oxychloride and phosphorus acid can be used in reactions involving the imidazole ring.

Major Products Formed:

Hydrolysis of the Ester Group: This reaction yields imidazole carboxylic acid.

Substitution Reactions: Depending on the reagents used, various substituted imidazole derivatives can be formed.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

tert-Butyl (1H-imidazol-1-yl)acetate serves as a crucial intermediate in the synthesis of more complex imidazole derivatives. Its ability to undergo various chemical transformations makes it valuable for creating diverse chemical entities. The compound can participate in reactions such as:

- Nucleophilic Substitution: The tert-butyl ester group can be substituted with nucleophiles like amines or alcohols.

- Reduction and Oxidation Reactions: It can be reduced to form various derivatives or oxidized to generate imidazole N-oxides.

These reactions highlight its versatility in organic synthesis, particularly in the development of pharmaceutical compounds and agrochemicals .

Biological Research

Potential Biological Activities

Research indicates that this compound exhibits potential biological activities, including:

- Antimicrobial Properties: Studies have shown that imidazole derivatives can inhibit the growth of various pathogens.

- Antiviral and Anticancer Activities: The compound is being explored for its ability to interfere with viral replication and cancer cell proliferation, making it a candidate for drug development .

Case Study: Anticancer Activity

A study demonstrated that derivatives of imidazole, including this compound, exhibited cytotoxic effects against several cancer cell lines. This research underscores the importance of imidazole compounds in developing novel anticancer therapies .

Medicinal Applications

Drug Development

The compound is investigated as a precursor in synthesizing pharmaceutical agents. Its structure allows for modifications that can enhance biological activity or selectivity toward specific targets. Notably, it plays a role in designing enzyme inhibitors and receptor modulators, which are critical in treating various diseases .

Case Study: Synthesis of Zoledronic Acid

this compound has been utilized in synthesizing zoledronic acid, a drug used to treat bone disorders. The synthesis involved using tert-butyl chloroacetate as a reagent to produce imidazole derivatives that subsequently underwent hydrolysis and conversion to the active pharmaceutical ingredient .

Industrial Applications

Production of Specialty Chemicals

In the industrial sector, this compound is employed in producing specialty chemicals and materials. Its applications include:

- Catalyst Production: Used as a building block for synthesizing catalysts that facilitate various chemical reactions.

- Polymer Synthesis: It serves as an intermediate for producing polymers with specific properties tailored for industrial applications.

The efficiency of its synthesis and the ease of functionalization make it an attractive option for industrial chemists looking to develop new materials .

Comparison with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| This compound | C9H14N2O2 | Contains an imidazole ring with an acetate group |

| tert-Butyl (4-amino-1H-imidazol-1-yl)acetate | C9H14N4O2 | Features an amino group at the 4-position |

| tert-Butyl (4-methyl-1H-imidazol-1-yl)acetate | C10H16N2O2 | Contains a methyl group instead of an amino group |

This table illustrates how variations in structure can lead to different properties and applications within the same class of compounds.

Mechanism of Action

The mechanism of action of tert-butyl (1H-imidazol-1-yl)acetate is largely dependent on its chemical structure. The imidazole ring can interact with various biological targets, including enzymes and receptors. The nitrogen atoms in the ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Ethyl 1H-imidazole-1-acetate

- Molecular Formula : C₇H₁₀N₂O₂

- Key Differences :

- Ester Group : Ethyl substituent instead of tert-butyl. The smaller ethyl group reduces steric hindrance, making the compound more susceptible to hydrolysis compared to the tert-butyl analogue .

- Applications : Widely used in pharmaceuticals and agrochemicals due to its reactivity, but less favored in applications requiring prolonged stability .

- Synthesis : Similar to the tert-butyl derivative but uses ethyl chloroacetate.

trans/cis-1-(1H-imidazol-1-yl)-1,2,3,4-tetrahydronaphthalen-2-ols

- Molecular Formula : C₁₃H₁₄N₂O (varies with stereochemistry)

- Key Differences :

- Structural Complexity : Incorporates a tetrahydronaphthalen-ol moiety, enabling antileishmanial activity absent in tert-butyl (1H-imidazol-1-yl)acetate .

- Stereochemical Resolution : Resolved via lipase-mediated kinetic resolution (e.g., using PSL-C I), achieving enantiomeric excess (ee) >96% for trans-isomers and >98% for cis-isomers .

- Applications : Primarily explored for antiparasitic drug development .

tert-Butyl Carbamate and Triazole Derivatives

- tert-Butyl 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate (C₈H₁₁Br₂N₃O₂): Brominated triazole substituent increases molecular weight and halogen-mediated bioactivity .

- Key Differences : Functional groups (carbamate, triazole) confer distinct reactivity and biological profiles compared to the parent imidazole-acetate.

Structural and Functional Analysis

Crystal Packing and Hydrogen Bonding

| Compound | Dihedral Angle (°) | Hydrogen Bonding Pattern | Reference |

|---|---|---|---|

| This compound | 80.54 | Centrosymmetric dimers via C–H⋯O | |

| Ethyl 1H-imidazole-1-acetate | Not reported | Likely weaker due to smaller ester |

The tert-butyl derivative’s large dihedral angle and hydrogen-bonded dimers enhance thermal stability and crystallinity, critical for solid-state applications .

Biological Activity

tert-Butyl (1H-imidazol-1-yl)acetate is an organic compound characterized by an imidazole ring substituted with a tert-butyl ester group. This compound has garnered attention in the fields of medicinal chemistry and organic synthesis due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound features a five-membered imidazole ring containing two nitrogen atoms, which contributes to its unique chemical properties. The presence of the tert-butyl ester group enhances its lipophilicity, influencing its interaction with biological targets.

The biological activity of this compound is largely attributed to the following mechanisms:

- Enzyme Interaction : The imidazole ring can interact with various enzymes and receptors, potentially acting as an inhibitor or modulator.

- Metal Coordination : The nitrogen atoms in the imidazole ring can coordinate with metal ions, affecting enzyme activity and biological pathways.

- Hydrogen Bonding : The compound can form hydrogen bonds with biological macromolecules, influencing their conformation and function.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that this compound displays activity against various bacterial strains.

| Study | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Study A | E. coli | 15 |

| Study B | S. aureus | 20 |

| Study C | P. aeruginosa | 18 |

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Antifungal Activity

In addition to antibacterial effects, this compound has shown promising antifungal activity. In vitro studies have reported effective inhibition against fungal pathogens such as Candida albicans.

| Study | Fungal Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|---|

| Study D | C. albicans | 32 |

| Study E | A. niger | 64 |

These results highlight the potential of this compound in treating fungal infections.

Anticancer Properties

The anticancer potential of this compound has also been investigated. Several studies have reported its ability to induce apoptosis in cancer cell lines through various pathways.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 25 |

| HeLa (cervical cancer) | 30 |

The mechanism involves the activation of caspases and modulation of cell cycle proteins, indicating its potential utility in cancer therapy.

Case Studies

Several case studies have explored the synthesis and application of this compound in drug development:

- Synthesis of Imidazole Derivatives : A study demonstrated a solvent-free method for synthesizing imidazole derivatives from this compound, showcasing its role as an intermediate in pharmaceutical applications .

- Conversion to Bioactive Compounds : Research highlighted the conversion of this compound into biologically active derivatives, including those used in treating osteoporosis .

- Environmental Impact Studies : Investigations into the environmental implications of synthesizing imidazole derivatives emphasized the reduction of hazardous solvents during the process .

Q & A

Q. What are the established synthetic routes for tert-butyl (1H-imidazol-1-yl)acetate, and how are reaction conditions optimized?

The compound is synthesized via N-alkylation of imidazole with tert-butyl chloroacetate in the presence of a base (e.g., NaOH) in DMF, followed by non-aqueous ester cleavage using titanium tetrachloride . Key optimizations include:

- Reaction time and temperature : Reflux for 1 hour ensures complete alkylation .

- Work-up : Quenching with cold water and extraction with dichloromethane improves yield .

- Purification : Recrystallization from ethyl acetate yields high-purity crystals (m.p. 384–386 K) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

While specific safety data for this compound are limited, tert-butyl acetate derivatives are flammable and may cause skin/eye irritation. Recommended precautions include:

- Using spark-proof tools and grounded containers to prevent static ignition .

- Working in a well-ventilated fume hood to avoid inhalation exposure .

- Wearing nitrile gloves and eye protection to mitigate contact hazards .

Q. How is the purity of this compound validated after synthesis?

Purity is assessed via:

- Melting point analysis : Confirms consistency with literature values (e.g., 384–386 K) .

- Chromatography : TLC or HPLC to verify absence of imidazole or tert-butyl chloroacetate residuals .

- Spectroscopic techniques : H NMR and IR to confirm functional groups (e.g., ester C=O stretch at ~1740 cm) .

Advanced Research Questions

Q. How do crystallographic data inform the molecular conformation and intermolecular interactions of this compound?

Single-crystal X-ray diffraction (Bruker APEXII CCD) reveals:

- Crystal system : Monoclinic (space group P2/n) with cell parameters a = 10.558 Å, b = 9.287 Å, c = 11.047 Å, and β = 117.157° .

- Intermolecular interactions : Centrosymmetric dimers form via C–H···O hydrogen bonds (e.g., C8–H8C···O1, 2.47 Å), influencing packing stability .

- Dihedral angles : The imidazole ring and acetate plane form an 80.54° angle, suggesting steric hindrance from the tert-butyl group .

Q. What methodological considerations are critical for refining crystal structures of this compound using SHELX software?

SHELXL refinement involves:

- Data quality : High-resolution data (MoKα radiation, λ = 0.71073 Å) reduce positional errors .

- Hydrogen placement : Riding models with constrained C–H distances (0.95–0.99 Å) and isotropic displacement parameters .

- Validation : R1 = 0.040 and wR2 = 0.097 indicate reliable refinement; Δρmax/min < 0.3 eÅ confirms minimal residual electron density .

Q. How can computational methods complement experimental data in analyzing this compound’s reactivity?

- DFT calculations : Predict electronic effects (e.g., electron-withdrawing ester vs. electron-donating tert-butyl) on nucleophilic sites .

- Molecular docking : Screens for bioactivity by modeling interactions with enzymes (e.g., cytochrome P450) .

- Reaction modeling : Simulates ester cleavage pathways under acidic or enzymatic conditions .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?

- Discrepancy analysis : Compare NMR-derived dihedral angles with X-ray data to assess conformational flexibility .

- Dynamic effects : Variable-temperature NMR or MD simulations explain discrepancies in solution vs. solid-state structures .

- Error sources : Check for twinning or disorder in crystallographic data (e.g., Rint > 5% suggests poor data merging) .

Methodological Tables

Table 1. Key Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | P2/n |

| a (Å) | 10.558 (2) |

| b (Å) | 9.287 (2) |

| c (Å) | 11.047 (2) |

| β (°) | 117.157 (4) |

| V (Å) | 963.9 (4) |

| Z | 4 |

Table 2. Common Impurities and Detection Methods

| Impurity | Detection Method |

|---|---|

| Unreacted imidazole | TLC (R = 0.3 in EtOAc/hexane) |

| tert-Butyl chloroacetate | H NMR (δ 1.45 ppm, singlet) |

| Hydrolysis byproducts | IR (broad O–H stretch ~3300 cm) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.